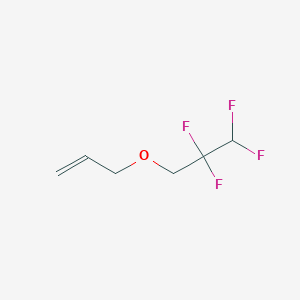

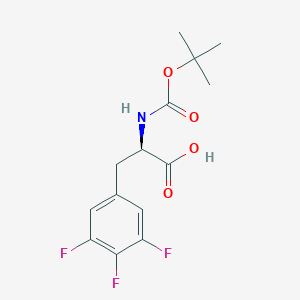

Allyl 2,2,3,3-tetrafluoropropyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl 2,2,3,3-tetrafluoropropyl ether (ATFPE) is a versatile chemical compound that has a wide range of applications in the field of science and technology. ATFPE is a colorless liquid with a pleasant aroma and is soluble in many organic solvents. It has a low boiling point and a low melting point, making it ideal for use in a variety of laboratory experiments and processes. ATFPE is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic synthesis and as a catalyst in a variety of reactions.

Scientific Research Applications

Chemical Synthesis and Protection

Allyl 2,2,3,3-tetrafluoropropyl ether shows versatility in chemical synthesis, especially as a protecting reagent. Kumar et al. (2009) describe its use in the protection of alcohol/thiol groups. It offers an efficient pathway for the replacement of hydroxyls or thiols in molecules with various reactive functional groups, under mild conditions, which is significant in the synthesis of biological and synthetic interest compounds like nucleotides and steroids (Kumar et al., 2009).

Energy Storage and Battery Technology

In the realm of energy storage and battery technology, this compound has shown potential. Liu et al. (2016) introduced mixtures involving this compound as a component of safe electrolytes for lithium-ion batteries. The electrolytes exhibited high safety, better wettability to separator and electrodes, and enhanced electrochemical performances, marking a step forward in battery technology (Liu et al., 2016).

Organic Chemistry and Catalysis

This compound has also found applications in organic chemistry and catalysis. For instance, in the synthesis of homoallyl ethers via allylation of acetals in ionic liquids, the compound is utilized as part of a catalytic system, showcasing its versatility in organic transformations (Zerth, Leonard, & Mohan, 2003).

Safety and Hazards

When handling Allyl 2,2,3,3-tetrafluoropropyl ether, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-prop-2-enoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O/c1-2-3-11-4-6(9,10)5(7)8/h2,5H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIXYCHYADMPTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382617 |

Source

|

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-68-5 |

Source

|

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

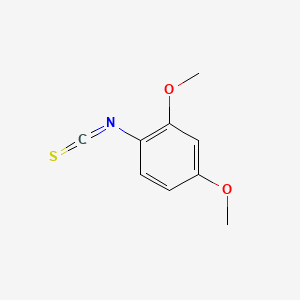

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)